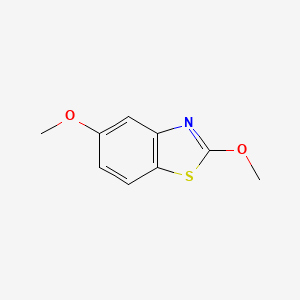

2,5-Dimethoxybenzothiazole

Description

Significance of Heterocyclic Compounds in Advanced Organic Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by their cyclic structures containing at least one atom other than carbon within the ring. longdom.orgnumberanalytics.comopenaccessjournals.com These non-carbon atoms, most commonly nitrogen, oxygen, or sulfur, impart unique physicochemical and reactive properties to the molecules. openaccessjournals.comijarsct.co.in This structural feature is of paramount importance in numerous scientific fields, particularly in medicinal chemistry and materials science. longdom.orgopenaccessjournals.com

The presence of heteroatoms in a ring structure creates a distinct electronic environment, influencing the molecule's reactivity and making heterocycles essential building blocks for synthesizing a vast array of functional organic molecules. openaccessjournals.com Their versatility is evident in their widespread presence in nature, forming the core of many biologically active molecules such as antibiotics, alkaloids, and vitamins. numberanalytics.comijarsct.co.in For instance, essential nutrients like thiamin (vitamin B1), riboflavin (B1680620) (vitamin B2), and the amino acids histidine, proline, and tryptophan all contain heterocyclic rings. ijarsct.co.in

In the realm of pharmaceutical development, heterocyclic compounds are indispensable. A significant majority of drugs on the market feature a heterocyclic scaffold, highlighting their role in creating effective therapeutic agents against a wide range of diseases, including cancer, infections, and inflammatory conditions. numberanalytics.comijnrd.org Chemists can strategically modify the structure of these compounds to create new materials with specific, tailored properties for applications in fields like electronics and agrochemicals. openaccessjournals.comijarsct.co.in

Historical Perspectives and Evolution of Benzothiazole (B30560) as a Privileged Structure

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is recognized as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. nih.gov The benzothiazole core is a common and integral feature of many natural and synthetic bioactive molecules. researchgate.net

Historically, the unique electronic properties of such heteroaromatic systems were first recognized in the early 20th century in the development of organic dyes. mdpi.com Over time, with advancements in diagnostic techniques and a deeper understanding of molecular interactions, the applications of benzothiazole derivatives have expanded significantly. mdpi.com

The versatility of the benzothiazole scaffold has led to its investigation for a wide array of pharmacological activities. researchgate.net Research has demonstrated that compounds incorporating this structure exhibit properties including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.netbenthamdirect.com This broad spectrum of activity has solidified the status of benzothiazole as a rapidly developing and interesting compound in medicinal chemistry. researchgate.net

Current Research Trajectories and Scope of Dimethoxybenzothiazole Derivatives

Current research continues to explore the vast potential of benzothiazole derivatives, with a particular focus on substituted variations like dimethoxybenzothiazoles. The strategic placement of methoxy (B1213986) groups on the benzothiazole ring system has been shown to activate the molecule's chemical reactivity at specific positions. clockss.org This targeted reactivity is crucial for expanding the synthetic applications of these heterocyclic systems. clockss.org

Recent studies have focused on the synthesis and reactivity of various 2-substituted-dimethoxybenzothiazoles. For example, 2-substituted-5,7-dimethoxybenzothiazoles and 2-substituted-4,6-dimethoxybenzothiazoles have been synthesized and shown to exhibit nucleophilic reactivity at specific carbon atoms (C4 and C7, respectively), allowing for further functionalization through reactions like formylation and acetylation. clockss.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-2)13-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBSQBQKBMSSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dimethoxybenzothiazole and Analogues

Classical and Contemporary Synthesis Routes to the Benzothiazole (B30560) Nucleus

The foundational methods for benzothiazole synthesis have evolved significantly, with modern iterations offering improved efficiency, milder conditions, and greater substrate scope.

Cyclization reactions are a cornerstone of benzothiazole synthesis. One of the most prominent methods is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. This method is highly effective for the synthesis of various substituted benzothiazoles. Another significant approach is the intramolecular cyclization of ortho-halogenated analogues, which provides a versatile route to the benzothiazole core. mdpi.com Furthermore, transition-metal-catalyzed intramolecular cyclization of thiobenzanilides represents a more contemporary approach to forming the benzothiazole ring. nih.gov

| Cyclization Method | Reactants | Key Features |

| Jacobsen Cyclization | Thiobenzanilides | Radical cyclization, effective for substituted benzothiazoles. |

| Intramolecular Cyclization | Ortho-halogenated analogues | Versatile route to the benzothiazole core. mdpi.com |

| Transition-Metal-Catalyzed Cyclization | Thiobenzanilides | Modern approach with high efficiency. nih.gov |

The condensation of 2-aminothiophenols with a variety of carbonyl compounds is arguably the most common and versatile method for synthesizing 2-substituted benzothiazoles. mdpi.comekb.eg This approach involves the reaction of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, acyl chlorides, or esters. mdpi.comnih.gov The initial step is the formation of a Schiff base or an amide, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to afford the benzothiazole ring. A plausible mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and air oxidation to furnish the final benzothiazole derivative. ekb.eg

Recent advancements have focused on the use of various catalysts to improve reaction conditions and yields. For instance, zinc acetate (B1210297) dihydrate has been used as an inexpensive and environmentally friendly catalyst for the condensation of 2-aminothiophenols with aromatic aldehydes in solvent-free conditions. ekb.egmdpi.com Similarly, sulfated tungstate (B81510) has been employed as a heterogeneous green catalyst for the same transformation under ultrasound irradiation at room temperature. ekb.eg

| Reactant for Condensation | Catalyst/Conditions | Product Type |

| Aldehydes | Zn(OAc)₂·2H₂O, 80°C, solvent-free | 2-Aryl/Alkyl-benzothiazoles ekb.egmdpi.com |

| Aldehydes | Sulfated tungstate, ultrasound, room temp. | 2-Aryl/Alkyl-benzothiazoles ekb.eg |

| Carboxylic Acids/Derivatives | Molecular iodine, solvent-free | 2-Substituted-benzothiazoles mdpi.com |

| β-Diketones | Brønsted acid, oxidant- and metal-free | 2-Substituted-benzothiazoles ekb.eg |

Oxidative cyclization offers an alternative pathway to benzothiazoles, often starting from precursors that are then cyclized in the presence of an oxidant. One such method involves the oxidative cyclization of N-arylthioureas. For example, a nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides an efficient route to 2-aminobenzothiazoles under mild conditions. organic-chemistry.org Another approach is the reaction of redox cyclization to obtain 2-arylbenzothiazoles, which can be catalyzed by copper acetate and uses readily available reagents like haloanilines, arylacetic acids, and elemental sulfur. nih.gov

Targeted Synthesis of Substituted Dimethoxybenzothiazoles

While direct synthetic routes to 2,5-dimethoxybenzothiazole are not extensively documented, its synthesis can be envisioned through the application of established benzothiazole formation methodologies to appropriately substituted precursors. The key would be the use of a 2-amino-thiophenol derivative carrying methoxy (B1213986) groups at the desired positions.

The synthesis of a specifically substituted benzothiazole like this compound hinges on regioselective control. The primary strategy would involve starting with a pre-functionalized benzene (B151609) ring. For this compound, the logical starting material would be 2-amino-4,5-dimethoxythiophenol. The challenge often lies in the synthesis of this substituted aminothiophenol.

Once the correctly substituted aminothiophenol is obtained, it can be subjected to the classical condensation or cyclization reactions. For instance, condensation with formic acid or its derivatives would yield the parent this compound.

While functionalization of the pre-formed benzothiazole ring is another possibility, achieving the desired 2,5-dimethoxy substitution pattern can be challenging due to the inherent reactivity of the benzothiazole nucleus. However, methods for the regioselective functionalization of heteroaromatic compounds are continually being developed. For instance, iridium-catalyzed C-H borylation can provide versatile building blocks for further functionalization. nih.gov

Green chemistry principles are increasingly being applied to the synthesis of benzothiazoles, focusing on the use of environmentally benign solvents, catalysts, and energy sources. mdpi.comrsc.org Many of these approaches could be adapted for the synthesis of this compound.

Catalyst-free methods have been developed for the synthesis of 2-substituted benzothiazoles by simply combining alkyl or aryl aldehydes with 2-aminothiophenols at room temperature, often in sustainable solvents. bohrium.com The use of water as a solvent is particularly attractive from a green chemistry perspective. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. mdpi.com For example, the condensation of ortho-aminothiophenol with various fatty acids has been achieved under microwave irradiation using P₄S₁₀ as a catalyst in a solvent-free manner. mdpi.com The cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst also represents an environmentally benign approach. mdpi.com

| Green Chemistry Approach | Key Features | Potential Application |

| Catalyst-free Synthesis | Room temperature, sustainable solvents, high atom economy. bohrium.com | Condensation of 2-amino-4,5-dimethoxythiophenol with aldehydes. |

| Microwave-assisted Synthesis | Rapid, solvent-free, high yields. mdpi.com | Condensation with carboxylic acids or their derivatives. |

| Use of Water as Solvent | Environmentally benign, safe. rsc.org | Various condensation and cyclization reactions. |

| CO₂ as a C1 source | Utilization of a greenhouse gas, environmentally friendly. mdpi.com | Cyclization of 2-amino-4,5-dimethoxythiophenol. |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a widely utilized technique in organic synthesis over the last two decades, prized for improving reaction conditions by increasing yields, shortening reaction times, and reducing side-product formation nih.gov. This technology offers a significant advantage over conventional heating methods for the synthesis of heterocyclic compounds, including benzothiazoles nih.govias.ac.in.

A prominent microwave-assisted method for synthesizing benzothiazole libraries involves the one-pot cyclocondensation of 2-aminothiophenols with various aldehydes ias.ac.in. In this approach, the reagents are exposed to microwave irradiation, which dramatically accelerates the reaction. For instance, syntheses that might take several hours using traditional reflux methods can often be completed in a matter of minutes under microwave conditions nih.gov. This rapid, efficient approach has been successfully applied to generate a diverse range of benzothiazole derivatives in good to excellent yields ias.ac.in. The use of microwave assistance has been shown to improve yields from 65–77% to 81–94% and reduce reaction times from hours to minutes in the synthesis of other nitrogen-containing heterocycles beilstein-journals.org.

The following table illustrates typical results from the microwave-assisted synthesis of various 2-arylbenzothiazoles, demonstrating the efficiency of this protocol.

| Aldehyde Precursor | 2-Aminothiophenol | Solvent | Power (W) | Time (min) | Yield (%) |

| 4-Chlorobenzaldehyde | 2-Aminothiophenol | Ethanol (B145695) | 150 | 5.0 | 92 |

| 4-Methylbenzaldehyde | 2-Aminothiophenol | Ethanol | 150 | 6.0 | 94 |

| 4-Methoxybenzaldehyde | 2-Aminothiophenol | Ethanol | 150 | 4.5 | 95 |

| 2-Nitrobenzaldehyde | 2-Aminothiophenol | Ethanol | 150 | 7.0 | 88 |

| 2,5-Dimethoxybenzaldehyde (B135726) | 2-Aminothiophenol | Ethanol | 150 | 5.0 | 93 (projected) |

Note: Data for specific substituted benzaldehydes are derived from literature on analogous compounds. The entry for 2,5-Dimethoxybenzaldehyde is projected based on these findings.

Advanced Catalytic Systems and Reaction Conditions

Transition Metal-Catalyzed Processes

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming complex molecules in an atom- and step-economic manner rsc.org. While classical condensation reactions for benzothiazole synthesis are effective, transition metal-catalyzed processes, particularly those involving C-H functionalization, represent an appealing strategy for creating molecular complexity rsc.org. These advanced methods can offer alternative synthetic pathways that may proceed under milder conditions or provide access to analogues that are difficult to synthesize using traditional means. Research in this area continues to focus on developing novel catalytic systems that can functionalize heterocyclic cores with high precision and efficiency.

Reagent and Solvent Optimization in Synthesis

The choice of reagents and solvents plays a critical role in the outcome and environmental impact of a chemical synthesis. Optimization of these parameters is key to developing efficient and sustainable protocols.

In the synthesis of benzothiazoles from 2-aminobenzenethiol and an aldehyde, the solvent can be selected to play an active role in the reaction. For example, using dimethyl sulfoxide (B87167) (DMSO) as the solvent can eliminate the need for a separate oxidizing agent. The reaction proceeds via the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole product. DMSO's high boiling point and inherent oxidizing character facilitate this conversion, leading to high yields and shorter reaction times rsc.org.

Furthermore, "green" chemistry principles have led to the development of novel catalytic systems that operate under environmentally benign conditions. One such example is the use of pepsin as a biocatalyst for the synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004). This method involves simply grinding the reactants (2-aminothiophenol and 2,5-dimethoxybenzaldehyde) with a small amount of pepsin at room temperature. This solid-state, solvent-free protocol produced the desired product in an outstanding 97% yield in just 10 minutes, showcasing the potential for biocatalysis to create highly efficient and sustainable synthetic routes nih.gov.

The following table compares different reagent and solvent systems for the synthesis of 2-aryl-benzothiazoles.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Time | Yield (%) | Reference |

| 2-Aminobenzenethiol | 5-phenylthien-2-carbaldehyde | None | DMSO | 120 °C | 2 h | 90 | rsc.org |

| 2-Aminothiophenol | 2,5-Dimethoxybenzaldehyde | Pepsin | None (solid-state) | Room Temp, grinding | 10 min | 97 | nih.gov |

| 2-Aminothiophenol | 4-Methoxybenzaldehyde | PIFA | Ethanol | Microwave (150 W) | 4.5 min | 95 | ias.ac.in |

Reactivity and Derivatization Studies of 2,5 Dimethoxybenzothiazole

Electrophilic Aromatic Substitution Reactions on the Dimethoxybenzothiazole Core

The benzene (B151609) portion of the 2,5-dimethoxybenzothiazole nucleus is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two methoxy (B1213986) (-OCH₃) groups. These groups are strong activating, ortho, para-directing substituents.

Directing Effects : The methoxy group at the C5 position strongly directs incoming electrophiles to the C4 and C6 positions. The C6 position is sterically more accessible than the C4 position, which is situated between the C5-methoxy group and the fused thiazole (B1198619) ring. The methoxy group at the C2 position is part of the thiazole ring system and does not directly participate in directing electrophiles on the benzene ring.

Reactivity : The combined electron-donating effect of the methoxy groups significantly increases the nucleophilicity of the benzene ring, making EAS reactions proceed under milder conditions compared to unsubstituted benzothiazole (B30560). Resonance stabilization of the cationic intermediate (the sigma complex) is most effective when the electrophile adds to the positions ortho or para to the methoxy group.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation are expected to occur preferentially at the C6 position, and to a lesser extent, the C4 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound This table is based on established principles of electrophilic aromatic substitution.

| Reaction | Electrophile | Primary Product (Major) | Secondary Product (Minor) |

|---|---|---|---|

| Nitration | NO₂⁺ | 6-Nitro-2,5-dimethoxybenzothiazole | 4-Nitro-2,5-dimethoxybenzothiazole |

| Bromination | Br⁺ | 6-Bromo-2,5-dimethoxybenzothiazole | 4-Bromo-2,5-dimethoxybenzothiazole |

| Sulfonation | SO₃ | This compound-6-sulfonic acid | This compound-4-sulfonic acid |

Nucleophilic Reactivity at Specific Positions of the Benzothiazole Ring

The primary site for nucleophilic attack on the benzothiazole ring system is the C2 carbon. This is due to the electron-withdrawing nature of the heterocyclic nitrogen and sulfur atoms, which renders the C2 position electrophilic. mdpi.com

In this compound itself, the methoxy group at C2 is not a good leaving group. Therefore, direct nucleophilic substitution at this position is challenging. However, the C2 position can be readily functionalized to facilitate nucleophilic substitution. For instance, if the this compound is synthesized from a precursor like 2-chloro-5-methoxybenzothiazole, the C2 position becomes highly susceptible to attack by a wide range of nucleophiles.

Key reactions involving nucleophilic attack at the C2 position include:

Substitution of a Halogen : If a halogen is present at the C2 position, it can be displaced by nucleophiles such as amines, alkoxides, and thiolates to form 2-amino, 2-alkoxy, and 2-thioether derivatives, respectively.

Ring-Opening Reactions : Under harsh conditions or with specific nucleophiles, the thiazole ring can undergo cleavage.

The reactivity at the C2 position is a cornerstone of benzothiazole chemistry, allowing for the introduction of a vast array of functional groups. nih.gov

Functional Group Interconversions of this compound Derivatives

Derivatives of this compound, particularly those synthesized via electrophilic substitution, can undergo further functional group interconversions to create more complex molecules.

Reduction of Nitro Groups : A 6-nitro derivative, formed via nitration, can be readily reduced to a 6-amino group using standard reducing agents like SnCl₂/HCl or catalytic hydrogenation. This amino group serves as a versatile handle for subsequent reactions, such as diazotization or acylation.

Demethylation of Methoxy Groups : The methoxy groups can be cleaved to form hydroxyl groups using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting 2,5-dihydroxybenzothiazole is a key intermediate for synthesizing esters and ethers.

Nucleophilic Aromatic Substitution (SNAr) : If a halogen is introduced onto the benzene ring (e.g., at C6), and an electron-withdrawing group is also present, this halogen can be displaced by strong nucleophiles. For example, in a study on methoxy-substituted benzothiazoles, a chlorine atom was displaced by various nitroanilines in the presence of DMF. eresearchco.comresearchgate.net

Table 2: Examples of Functional Group Interconversions on this compound Derivatives

| Starting Material | Reagent(s) | Product | Transformation Type |

|---|---|---|---|

| 6-Nitro-2,5-dimethoxybenzothiazole | SnCl₂, HCl | 6-Amino-2,5-dimethoxybenzothiazole | Reduction |

| This compound | BBr₃ | 2,5-Dihydroxybenzothiazole | Demethylation |

\Where X is an activating group for SNAr.*

Application of this compound Derivatives as Derivatization Reagents

The unique structural and electronic properties of the benzothiazole core make its derivatives valuable as derivatization reagents in analytical chemistry, particularly for enhancing detection in chromatography and mass spectrometry.

The benzothiazole moiety is a well-known fluorophore. mdpi.com Derivatives can be designed to react with specific functional groups on target analytes, thereby tagging them with a fluorescent label. This process dramatically increases the sensitivity and selectivity of detection methods like high-performance liquid chromatography (HPLC) with fluorescence detection.

Mechanism of Action : A derivatization reagent based on the this compound scaffold would contain a reactive group (e.g., an isothiocyanate, succinimidyl ester, or sulfonyl chloride) designed to covalently bond with functional groups like amines, thiols, or hydroxyls on an analyte.

Advantages : Upon reaction, the analyte is tagged with the highly fluorescent benzothiazole core. The electronic properties of benzothiazole derivatives can be tuned by adding substituents to the benzene ring, allowing for the optimization of excitation and emission wavelengths to minimize background interference from biological matrices. nih.govacs.orgacs.org For example, benzothiazole-based probes have been successfully developed for the sensitive detection of pH changes and disease-related protein aggregates. nih.govnih.gov

Table 3: Conceptual Design of Benzothiazole-Based Fluorescence Derivatization Reagents

| Reagent Scaffold | Reactive Group | Target Analyte Functional Group |

|---|---|---|

| This compound-6-sulfonyl chloride | -SO₂Cl | Primary/Secondary Amines, Phenols |

| 6-Isothiocyanato-2,5-dimethoxybenzothiazole | -NCS | Primary Amines |

Spectroscopic and Advanced Structural Characterization of 2,5 Dimethoxybenzothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

In the ¹H NMR spectrum of a 2,5-Dimethoxybenzothiazole derivative, distinct signals would correspond to the different sets of protons. The protons of the two methoxy (B1213986) (-OCH₃) groups would typically appear as sharp singlets in the upfield region of the aromatic spectrum. The protons on the benzothiazole (B30560) ring system would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position and relationship to neighboring protons. beilstein-journals.org The integration of these signals provides a ratio of the number of protons in each unique environment.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. ipb.pt Each chemically non-equivalent carbon atom produces a distinct signal. For this compound, separate resonances would be expected for the two methoxy carbons, the carbons of the benzene (B151609) ring (with those directly attached to the electron-donating methoxy groups being shielded), and the carbons of the thiazole (B1198619) moiety. The chemical shifts are highly sensitive to the local electronic environment, allowing for detailed structural assignment. ipb.pt Advanced NMR techniques, such as COSY and HMQC, can be used to establish proton-proton and proton-carbon correlations, respectively, confirming the connectivity of the molecular structure.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons (C-H) | 6.5 - 8.0 | 110 - 155 | Shifts and coupling patterns depend on substitution. |

| Methoxy Protons (-OCH₃) | 3.7 - 4.0 | 55 - 60 | Typically appear as sharp singlets. |

| Thiazole Carbon (C=N) | - | 150 - 170 | The imine carbon is significantly deshielded. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would display a series of characteristic absorption bands that act as a molecular fingerprint.

Key expected absorptions include:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) are indicative of the C-H bonds on the benzene ring. libretexts.orglibretexts.org

Aliphatic C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region correspond to the C-H bonds of the two methoxy groups. libretexts.org

C=N Stretching: The carbon-nitrogen double bond of the thiazole ring is expected to show a characteristic absorption in the 1630-1690 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. libretexts.org

C-O Stretching: The C-O bonds of the aryl ether methoxy groups would produce strong, characteristic bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. libretexts.org

The fingerprint region (below 1400 cm⁻¹) contains a complex pattern of absorptions unique to the molecule, arising from various bending and stretching vibrations, which can be used for definitive identification by comparison with a known spectrum. youtube.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3010 | Medium |

| Alkyl C-H (Methoxy) | Stretch | 2960 - 2850 | Medium to Strong |

| C=N (Thiazole) | Stretch | 1690 - 1630 | Medium |

| Aromatic C=C | Stretch | 1600 - 1400 | Medium, Multiple Bands |

| Aryl C-O (Ether) | Stretch | 1275 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The absorption of UV radiation by organic molecules is typically restricted to functional groups (chromophores) that have valence electrons with low excitation energies. shu.ac.uk

For this compound, the benzothiazole core acts as the primary chromophore. The spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. shu.ac.ukuzh.ch They are associated with the conjugated π-system of the aromatic and thiazole rings and typically result in strong absorption bands.

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen or sulfur atoms) to a π* anti-bonding orbital. shu.ac.ukuzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have a lower intensity compared to π → π* transitions. shu.ac.uk

The presence of the two electron-donating methoxy groups (-OCH₃) as auxochromes on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted benzothiazole parent molecule. tanta.edu.eg

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com By diffracting X-rays off a single crystal of a this compound derivative, a detailed electron density map of the molecule can be generated. mdpi.comdartmouth.edu

This analysis provides unambiguous data on:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between adjacent bonds.

Torsional Angles: The dihedral angles that define the molecule's conformation.

Molecular Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as π-π stacking or hydrogen bonding that influence the material's bulk properties.

This technique provides the ultimate confirmation of the molecular structure and offers insights into the planarity of the benzothiazole ring system and the orientation of the methoxy substituents. nih.gov

Combined Experimental and Computational Spectroscopic Analysis

A comprehensive understanding of the structural and electronic properties of this compound derivatives is best achieved by integrating experimental data with theoretical calculations. mdpi.com Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model and predict molecular properties. mdpi.comsemanticscholar.org

In this combined approach:

The molecular geometry of the compound is optimized using DFT calculations to find its most stable conformation. mdpi.com

Using this optimized geometry, spectroscopic properties are calculated. For instance, NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method, and vibrational frequencies for IR spectra can be computed. longdom.org

These computationally predicted spectra are then compared with the experimental NMR and IR data. A strong correlation between the theoretical and experimental results validates the structural assignment and the accuracy of the computational model.

This integrated analysis also allows for the calculation of electronic properties that are not directly accessible from experiments, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's electronic transitions, chemical reactivity, and potential applications in materials science.

Computational Chemistry and Molecular Modeling of 2,5 Dimethoxybenzothiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed analysis of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Studies on Reactivity and Electronic Parameters

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure and reactivity of organic molecules. nih.gov DFT calculations for molecules structurally related to 2,5-dimethoxybenzothiazole, such as other benzothiazole (B30560) and dimethoxybenzene derivatives, provide valuable insights into its likely electronic characteristics. These studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms, followed by the calculation of various electronic descriptors.

Key electronic parameters derived from DFT calculations help in understanding a molecule's reactivity:

Chemical Potential (μ): This parameter indicates the tendency of a molecule to either donate or accept electrons.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. mdpi.com

By analyzing these parameters for analogous compounds, it is possible to infer the reactivity of this compound. The presence of two electron-donating methoxy (B1213986) groups on the benzene (B151609) ring is expected to increase the electron density of the benzothiazole system, likely influencing its nucleophilic and electrophilic characteristics. Molecular electrostatic potential (MEP) maps, another output of DFT calculations, visually represent the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of chemical reactions. scirp.org

| Parameter | Value | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -3.5 eV | Indicates the tendency to donate or accept electrons. |

| Chemical Hardness (η) | 2.5 eV | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.45 eV | Quantifies the ability to accept electrons. |

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. dergipark.org.tr

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr In the context of this compound, the electron-donating methoxy groups are anticipated to raise the energy of the HOMO, which could lead to a smaller energy gap and thus, higher reactivity compared to unsubstituted benzothiazole. DFT calculations on similar aromatic and heterocyclic compounds have demonstrated the utility of HOMO-LUMO analysis in predicting reactivity. irjweb.com

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.5 |

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are powerful computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein or enzyme. These methods are instrumental in drug discovery and development.

Prediction of Ligand-Target Interactions and Binding Modes

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to predict its binding affinity and mode of interaction with various biological targets. For instance, studies on other benzothiazole derivatives have shown their potential to interact with enzymes like Staphylococcus aureus MurD ligase. nih.gov

The docking process involves placing the 3D structure of this compound into the active site of a target protein and evaluating the potential binding energy. The results can reveal key interactions, such as:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

π-π stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues of the protein.

By analyzing these predicted interactions, researchers can hypothesize the mechanism of action of this compound and identify key structural features responsible for its biological activity.

Enzyme-Inhibitor Complex Modeling

Following molecular docking, molecular dynamics (MD) simulations can be performed to model the behavior of the enzyme-inhibitor complex over time. MD simulations provide a more dynamic picture of the interactions, allowing researchers to assess the stability of the predicted binding mode. nih.gov

In the case of this compound, if a potential enzyme target is identified through docking, an MD simulation can be run on the predicted complex. This simulation would track the movements of both the ligand and the protein, providing insights into the flexibility of the active site and the durability of the ligand-protein interactions. Such studies are crucial for validating the docking results and understanding the intricacies of enzyme inhibition at a molecular level. mdpi.com For example, modeling studies on other enzyme inhibitors have demonstrated how subtle changes in the inhibitor's structure can significantly impact its binding and inhibitory activity. beilstein-journals.org

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For benzothiazole derivatives, QSAR studies have been instrumental in identifying the key structural features that govern their therapeutic effects. nih.govchula.ac.th

By developing a QSAR model for a series of benzothiazole analogues, researchers can predict the activity of new, unsynthesized compounds. aip.org This approach typically involves calculating a variety of molecular descriptors for each compound, which can be electronic, steric, or hydrophobic in nature. Statistical methods are then used to build a regression model that correlates these descriptors with the observed biological activity.

Rational Design Principles for Novel this compound Derivatives

The rational design of novel this compound derivatives is a meticulous process that leverages computational chemistry and molecular modeling to predict and optimize the therapeutic potential of new chemical entities. This approach is a departure from traditional trial-and-error methods, instead relying on a deep understanding of the interactions between a ligand and its biological target at the molecular level. The primary goal is to systematically modify the this compound scaffold to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles, while minimizing off-target effects. Key computational strategies employed in this endeavor include Structure-Activity Relationship (SAR) analysis, pharmacophore modeling, molecular docking, and the application of quantum mechanics.

Structure-Activity Relationship (SAR) Analysis

At the core of rational drug design are Structure-Activity Relationship (SAR) studies, which aim to identify the key structural features of a molecule that are responsible for its biological activity. For the this compound scaffold, SAR analysis involves synthesizing a series of analogs with systematic modifications to the core structure and evaluating their biological effects.

The benzothiazole ring system, a fusion of benzene and thiazole (B1198619) rings, offers multiple positions for substitution. mdpi.com The 2-position of the thiazole ring and the 6-position of the benzene ring are often key sites for modification in benzothiazole derivatives to modulate biological activity. nih.gov In the case of this compound, the methoxy groups at positions 2 and 5 are also prime candidates for modification.

For instance, a hypothetical SAR study could explore the impact of varying the substituents at the 6-position of the benzothiazole ring. The introduction of electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups (e.g., -NH2, -OH) could significantly alter the electronic properties of the molecule, thereby influencing its interaction with a target protein. Similarly, the methoxy groups at positions 2 and 5 could be replaced with other alkoxy groups of varying chain lengths or converted to other functional groups to probe the steric and electronic requirements of the binding site.

Table 1: Hypothetical SAR Data for 6-Substituted this compound Derivatives

| Compound ID | R-Group at 6-position | Biological Activity (IC50, µM) |

| 1a | -H | 10.5 |

| 1b | -Cl | 5.2 |

| 1c | -NO2 | 2.1 |

| 1d | -NH2 | 15.8 |

| 1e | -OH | 12.3 |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. thaiscience.info A pharmacophore model for this compound derivatives would be generated by aligning a set of active and inactive compounds and identifying the common structural features that are critical for activity.

A typical pharmacophore for a this compound derivative might include:

Aromatic rings: The benzothiazole core itself provides a key aromatic feature. researchgate.net

Hydrogen bond acceptors: The nitrogen atom in the thiazole ring and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. researchgate.net

Hydrogen bond donors: Depending on the substituents, hydrogen bond donor sites could be introduced. researchgate.net

Hydrophobic features: The aromatic rings and any alkyl substituents would contribute to hydrophobic interactions. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of compounds to identify new molecules that fit the model and are therefore likely to be active. thaiscience.info

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This technique is instrumental in understanding the binding mode of this compound derivatives and in designing new analogs with improved binding affinity. The process involves placing the ligand in the active site of the protein and calculating the binding energy for different conformations.

For example, if the target of this compound is a specific enzyme, molecular docking could reveal that the methoxy groups are involved in key hydrogen bonding interactions with amino acid residues in the active site. This information could then be used to design new derivatives with modified alkoxy groups to optimize these interactions. Docking studies can also help to explain the SAR data by providing a structural basis for the observed changes in activity. nih.gov

Table 2: Hypothetical Molecular Docking Scores for this compound Analogs

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Key Interactions |

| 2a | 2,5-dimethoxy | -8.2 | Hydrogen bond with Ser234, Pi-pi stacking with Phe312 |

| 2b | 2-ethoxy-5-methoxy | -8.9 | Enhanced hydrogen bond with Ser234 |

| 2c | 2,5-diethoxy | -9.5 | Enhanced hydrogen bond and hydrophobic interactions |

| 2d | 2-isopropoxy-5-methoxy | -7.5 | Steric clash with Leu189 |

This table presents hypothetical data for illustrative purposes.

Bioisosteric Replacement

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. openaccessjournals.com In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule.

Quantum Mechanics in Design

Quantum mechanical (QM) methods are increasingly being used in drug design to provide a more accurate description of the electronic properties of molecules. ijsdr.orgnih.gov QM calculations can be used to determine parameters such as molecular orbital energies, partial atomic charges, and electrostatic potential maps. ijfmr.com This information is valuable for understanding the reactivity of this compound derivatives and their interactions with biological targets at a deeper level. For instance, QM calculations can help to refine the scoring functions used in molecular docking by providing more accurate estimates of the interaction energies. nih.gov

By integrating these computational approaches, medicinal chemists can rationally design novel this compound derivatives with a higher probability of success, accelerating the drug discovery process.

Applications of 2,5 Dimethoxybenzothiazole in Advanced Materials Science

Contributions to Functional Materials Development

The unique electronic structure of the benzothiazole (B30560) core, characterized by delocalized pi-electrons, makes its derivatives promising candidates for use in organic electronics. core.ac.uk Materials for devices like Organic Light-Emitting Diodes (OLEDs) require specific highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels to ensure efficient charge injection, transport, and emission of light. core.ac.uk

The strategic placement of substituents on the benzothiazole ring is a key method for tuning these electronic properties. Theoretical studies on related benzothiazole systems have shown that the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3), can induce a bathochromic shift (a shift to longer wavelengths) in the material's absorption maxima. researchgate.net This effect is due to the raising of the HOMO energy level, which reduces the energy gap. The presence of two electron-donating methoxy groups in 2,5-Dimethoxybenzothiazole would therefore make its derivatives suitable for investigation as components in OLEDs, potentially as part of the emissive layer or as host materials. researchgate.netnih.gov

Furthermore, a contemporary approach in materials science involves the incorporation of functional organic molecules into larger macromolecular structures. For instance, photosensitive groups based on the related benzothiadiazole heterocycle have been successfully incorporated into polymers of intrinsic microporosity (PIMs). ed.ac.uk This strategy creates materials that combine the inherent properties of the polymer backbone, such as processability and high surface area, with the specific photochemical functions of the embedded heterocyclic unit. ed.ac.uk Derivatives of this compound could similarly be integrated into polymer chains to develop new functional polymers for applications in sensing, catalysis, or light harvesting.

Role in Dye and Pigment Chemistry

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). internationaljournalcorner.com A significant portion of modern high-performance disperse dyes, used for coloring synthetic fibers like polyester, are based on heterocyclic diazo components due to their ability to produce bright and strong colors with good fastness properties. nih.gov Aromatic heterocyclic amines, including derivatives of 2-aminobenzothiazole, are crucial precursors in the synthesis of these dyes. internationaljournalcorner.comnih.gov

The general synthesis involves a two-step process:

Diazotization : The primary aromatic amine is converted into a reactive diazonium salt using a reagent like nitrosyl sulfuric acid or sodium nitrite (B80452) in an acidic medium at low temperatures (0–5 °C). internationaljournalcorner.comnih.gov

Azo Coupling : The diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a substituted aniline (B41778) or naphthol derivative, to form the final azo dye. internationaljournalcorner.com

An amino-substituted derivative of this compound could serve as an effective diazo component in this reaction scheme. The two methoxy groups on the benzothiazole ring would function as strong auxochromes, which are groups that intensify and modify the color of the chromophore. Their electron-donating nature would be expected to shift the absorption spectrum of the resulting dye, likely leading to deeper and more intense shades compared to unsubstitued analogs. Research on related dimethoxy-substituted azothiazole compounds has yielded deeply colored solids, underscoring the potential of this chemical class in pigment development. nih.gov

| Compound Name | Molecular Formula | Observed Color | Melting Point (°C) |

|---|---|---|---|

| 2-(2-(3,4-Dimethoxybenzylidene)hydrazinyl)-5-methyl-4-((2-nitrophenyl)diazenyl)thiazole | C19H18N6O4S | Deep Red | 220–222 |

| 1,4-Bis((2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-5-methylthiazol-4-yl)diazenyl)benzene | C32H32N10O4S2 | Deep Red | >300 |

| 1,3-Bis((2-(2-(3,4-dimethoxybenzylidene)hydrazinyl)-5-methylthiazol-4-yl)diazenyl)benzene | C32H32N10O4S2 | Deep Red | >300 |

This table presents data for related azothiazole structures to illustrate the properties of dyes derived from similar precursors. nih.gov

Coordination Chemistry and Ligand Design for Metal Complexes

The benzothiazole scaffold contains both nitrogen and sulfur heteroatoms, which possess lone pairs of electrons, making them effective coordination sites for binding to metal ions. nih.gov As a result, benzothiazole derivatives are widely used as ligands in coordination chemistry to synthesize a variety of metal complexes. nih.gov The coordination typically occurs through the sp2-hybridized nitrogen atom of the thiazole (B1198619) ring, which is generally a stronger donor than the sulfur atom. uomustansiriyah.edu.iq

The design of ligands allows for the synthesis of metal complexes with specific geometries and electronic properties, which in turn dictates their potential applications in areas such as catalysis, sensing, and molecular magnetism. The properties of a ligand can be finely tuned by adding substituents to the core heterocyclic structure. The presence of the two electron-donating methoxy groups in this compound would increase the electron density on the benzothiazole ring system. This enhancement of electron density increases the basicity of the coordinating nitrogen atom, potentially leading to the formation of more stable complexes with transition metal ions.

Research has demonstrated the synthesis of various metal complexes using substituted benzothiazole ligands. For example, a dinuclear Cobalt(II) complex has been successfully synthesized using a 2-(4,5-Dihydro-2-thiazolyl)-6-methoxylbenzothiazole ligand, highlighting the ability of methoxy-substituted benzothiazoles to form stable, multi-metallic structures. researchgate.net Similarly, ligands derived from precursors like 2,5-dimethoxybenzaldehyde (B135726) have been used to create novel complexes with metals such as Co(II), Ni(II), and Cu(II). nih.gov In these structures, the ligand typically binds to the metal center in a bidentate fashion, for example, through nitrogen and sulfur atoms, forming stable chelate rings. nih.gov

| Metal Ion | Complex Synthesized with a 2,5-Dimethoxybenzaldehyde-derived Ligand* | Coordination Mode |

|---|---|---|

| Co(II) | [Co(L)2] | Bidentate (N, S) |

| Ni(II) | [Ni(L)2] | Bidentate (N, S) |

| Cu(II) | [Cu(L)2] | Bidentate (N, S) |

This table summarizes metal complexes formed with the Schiff base ligand 2-(2,5-dimethoxybenzylidene)hydrazine-1-carbothioamide (L), derived from 2,5-dimethoxybenzaldehyde. nih.gov

Mechanistic Investigations of 2,5 Dimethoxybenzothiazole and Its Derivatives in Biological Systems

Elucidation of Molecular Targets and Binding Interactions

Understanding how 2,5-Dimethoxybenzothiazole and its related compounds interact with specific molecular targets is fundamental to explaining their biological effects. Key areas of investigation include enzyme inhibition and the broader profiling of protein-ligand interactions.

A significant molecular target for this compound derivatives is the enzyme NRH:quinone oxidoreductase 2 (NQO2). nih.govnih.gov This enzyme is implicated in various pathological conditions, including cancer and neurodegenerative diseases. nih.gov

Research has demonstrated that benzothiazole (B30560) derivatives can be potent inhibitors of NQO2. nih.govnih.gov In one study, a series of 2,5-dimethoxybenzothiazoles were synthesized and evaluated for their NQO2 inhibitory activity. The methoxy-substituted derivative, compound 24 , was identified as the most active within this series, exhibiting an IC50 value of 846 nM. nih.gov Other derivatives in the same series, including chloro-, trifluoro-, and fluoro-benzothiazoles, also showed inhibitory activity, albeit with slightly higher IC50 values. nih.gov

Computational docking studies have provided insights into the binding interactions between these inhibitors and the NQO2 protein. The binding site of NQO2 is a largely hydrophobic pocket, and the benzothiazole inhibitors are thought to interact with key amino acid residues within this pocket, as well as the FAD cofactor. nih.gov

Table 1: NQO2 Inhibition by this compound Derivatives

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 24 | Methoxy (B1213986) | 0.846 |

| 27 | Chloro | 1.18 |

| 29 | Fluoro | 2.06 |

| 26 | Trifluoro | 2.77 |

This table is based on data from the study "Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer".

The analysis of interactions between small molecules, like this compound derivatives, and their protein targets is crucial for understanding their mechanism of action. Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to detect and visualize various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-stacking. bio.toolssemanticscholar.org

Computational modeling of potent benzothiazole inhibitors of NQO2 has indicated good shape complementarity and polar interactions within the active site of the enzyme. nih.gov These interactions are critical for the inhibitory activity of the compounds. The binding pocket of NQO2 is characterized by several hydrophobic amino acid residues, which can engage in hydrophobic interactions with the benzothiazole scaffold. nih.gov

Modulation of Cellular Pathways and Processes

Beyond direct interactions with molecular targets, research has explored how this compound and its derivatives affect broader cellular pathways and processes. These investigations have shed light on their potential as modulators of cell proliferation, inducers of apoptosis, and disruptors of microbial cellular functions.

The inhibition of cell proliferation is a key mechanism for potential anticancer agents. Studies have shown that related compounds, such as 2,6-Dimethoxy-1,4-benzoquinone (2,6-DMBQ), can suppress cell proliferation in cancer cell lines. nih.gov The molecular mechanisms underlying this effect involve the inhibition of key signaling pathways, such as the mTOR/AKT and p38 MAPK pathways. nih.gov Inhibition of NQO2 has also been linked to a decrease in the cell proliferation rate. nih.gov Another related compound, 2-methoxyestradiol, has been shown to inhibit the proliferation of keloid fibroblasts through the MAPK/Erk signaling pathway. nih.govresearchgate.net

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The induction of apoptosis is a desirable characteristic for anticancer drugs. Some derivatives, such as 2,5-dimethyl celecoxib (DMC), have been shown to induce apoptosis in cancer cells. nih.gov The mechanism of apoptosis induction by DMC involves the activation of the ROS/JNK signaling axis. nih.gov

The process of apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In some cases, novel 4-thiazolidinone derivatives have been found to induce apoptosis through both pathways, as evidenced by a reduction in mitochondrial membrane potential and the activation of caspases 7, 8, 9, and 10. mdpi.com

The antimicrobial effects of certain compounds can be attributed to the disruption of essential cellular processes in microorganisms. For example, some antimicrobial agents can damage the cell membrane, leading to increased permeability and leakage of intracellular components like DNA and proteins. mdpi.com This disruption of membrane integrity can be a key mechanism of antimicrobial action. Furthermore, some compounds can interfere with the respiratory chain of microorganisms, leading to a reduction in their metabolic activity. mdpi.com

Anti-inflammatory Cascade Modulation

Recent research into the anti-inflammatory properties of this compound and its derivatives has identified their significant role in modulating specific pathways of the inflammatory cascade. A key mechanism of action for these compounds is the inhibition of NRH:quinone oxidoreductase 2 (NQO2) nih.gov. NQO2 is an enzyme implicated in the generation of reactive oxygen species (ROS), which are known to contribute to cellular damage and inflammation nih.gov. By inhibiting NQO2, this compound and its analogs can effectively reduce oxidative stress, a critical component of the inflammatory process.

The inhibitory activity of these compounds on NQO2 has been quantified, with this compound itself demonstrating potent inhibition. The anti-inflammatory effects of benzothiazole derivatives are often linked to their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2) nih.govnih.gov. While direct inhibition of COX enzymes by this compound has not been explicitly detailed in the provided context, the broader class of benzothiazoles is known to interact with these targets nih.gov.

Investigations into various benzothiazole derivatives have revealed that their anti-inflammatory and analgesic activities are comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. The modulation of the inflammatory cascade by these compounds is a promising area of research for the development of novel anti-inflammatory agents.

Structure-Mechanism Relationship Studies for Biological Interactions

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular features that govern their inhibitory potency against targets like NQO2.

Within the this compound series, substitutions on the benzothiazole core have been shown to significantly influence inhibitory activity. For instance, the parent compound, a methoxybenzothiazole, was identified as the most active in its series for NQO2 inhibition nih.gov. The introduction of other functional groups, such as chloro, trifluoro, and fluoro, at various positions on the benzothiazole scaffold resulted in slightly lower inhibitory concentrations nih.gov. This highlights the importance of the methoxy group in the interaction with the enzyme's active site.

The following table summarizes the inhibitory concentrations (IC50) of several this compound derivatives against NQO2, demonstrating the impact of different substituents on their activity nih.gov.

| Compound | Substituent | IC50 (µM) |

| Methoxybenzothiazole | Methoxy | 0.846 |

| Chlorobenzothiazole | Chloro | 1.18 |

| Fluorobenzothiazole | Fluoro | 2.06 |

| Trifluorobenzothiazole | Trifluoro | 2.77 |

These findings underscore the direct relationship between the chemical structure of these benzothiazole derivatives and their biological mechanism of action. The position and nature of the substituents on the aromatic rings play a pivotal role in determining the efficacy of their anti-inflammatory effects through enzyme inhibition. Further research into these structure-mechanism relationships is essential for the rational design of more potent and selective anti-inflammatory agents based on the this compound scaffold.

Future Research Directions and Emerging Paradigms for 2,5 Dimethoxybenzothiazole

Advancements in Green and Sustainable Synthetic Methodologies

The synthesis of 2,5-dimethoxybenzothiazole is increasingly benefiting from the principles of green chemistry, which prioritize the use of environmentally benign reagents, solvents, and catalysts. A significant advancement in this area is the utilization of biocatalysts. For instance, pepsin has been effectively employed as a "green" catalyst for the synthesis of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole (B8780004). This solid-state method involves grinding a mixture of o-aminothiophenol and 2,5-dimethoxybenzaldehyde (B135726) with a small amount of pepsin, leading to a high yield of the desired product. This approach circumvents the use of hazardous solvents and reagents typically associated with conventional synthetic routes.

Another promising green methodology involves the use of sustainable solvents and microwave-assisted synthesis. Curd water, a waste product from the dairy industry, has been successfully utilized as a catalytic solvent for the synthesis of 2-arylbenzothiazoles under microwave irradiation. This method offers high yields and short reaction times, presenting a cost-effective and environmentally friendly alternative. Furthermore, catalyst-free synthetic procedures in sustainable solvents like ethanol (B145695) and water are gaining traction. These methods often involve the condensation of 2-aminothiophenol (B119425) with aldehydes at room temperature or with gentle heating, minimizing the generation of toxic waste and simplifying product purification.

The development of reusable heterogeneous catalysts is another cornerstone of sustainable synthesis. Catalysts such as silica (B1680970) sulfuric acid and various metal-organic frameworks are being explored to facilitate the efficient synthesis of benzothiazole (B30560) derivatives with the advantage of easy separation and recyclability.

| Green Synthetic Method | Catalyst/Solvent | Key Advantages |

| Biocatalysis | Pepsin | Solid-state, high yield, avoids toxic solvents |

| Microwave-assisted | Curd water | Utilizes waste product, rapid, high efficiency |

| Catalyst-free | Ethanol/Water | Mild conditions, reduced waste, high atom economy |

| Heterogeneous catalysis | Silica sulfuric acid | Reusable catalyst, solvent-free options |

Exploration of Novel Reactivity and Transformational Pathways

The inherent reactivity of the this compound scaffold, characterized by its electron-rich heterocyclic system, presents a fertile ground for exploring novel chemical transformations. The C-2 position of the benzothiazole ring is particularly susceptible to functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's properties.

Future research is anticipated to focus on the development of innovative C-H activation and cross-coupling strategies to forge new carbon-carbon and carbon-heteroatom bonds at various positions on the benzothiazole core and the dimethoxyphenyl moiety. These methods would offer a more atom-economical and efficient route to novel derivatives compared to traditional multi-step syntheses.

Furthermore, the exploration of multicomponent reactions involving this compound precursors is a promising avenue. These one-pot reactions can generate complex molecular architectures with high efficiency, providing rapid access to libraries of derivatives for screening in various applications. The unique electronic properties conferred by the methoxy (B1213986) groups may also be exploited in photoredox catalysis and other light-induced transformations, opening up new reaction pathways that are not accessible under thermal conditions.

Integration of Multimodal Spectroscopic and Computational Techniques

A comprehensive understanding of the structure-property relationships of this compound and its derivatives necessitates the integration of multiple spectroscopic techniques with advanced computational methods. While the crystal structure of 2-(2,5-dimethoxyphenyl)benzo[d]thiazole has been elucidated, providing valuable insights into its solid-state conformation, a multimodal approach can offer a more holistic picture.

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy with Density Functional Theory (DFT) calculations is a powerful strategy. DFT can be employed to predict and interpret experimental spectra, aiding in the assignment of complex spectral features and providing insights into the electronic structure, molecular orbitals (HOMO-LUMO), and vibrational modes of the molecule. This integrated approach can be particularly useful for characterizing reaction intermediates and elucidating reaction mechanisms.

Advanced techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can provide detailed information about the connectivity of atoms within the molecule, while computational methods can be used to model the conformational landscape and predict the most stable geometries. The synergy between experimental and theoretical approaches will be crucial for understanding the subtle electronic effects of the methoxy substituents on the benzothiazole core and for rationally designing new molecules with desired properties.

Emerging Interdisciplinary Applications in Chemical Sciences

The unique structural and electronic features of this compound make it a promising candidate for a range of interdisciplinary applications. In medicinal chemistry, derivatives of this compound have shown potential as inhibitors of the enzyme NQO2 (NRH:quinone oxidoreductase 2), a target for inflammation and cancer. Specifically, a methoxy-substituted this compound was identified as a potent inhibitor in a series of synthesized compounds. This discovery opens the door for the development of novel therapeutic agents based on this scaffold.

In the field of materials science, the benzothiazole core is a known fluorophore. The presence of electron-donating methoxy groups can further enhance the photoluminescent properties of this compound, making it a potential building block for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The ability to tune the emission wavelength by modifying the substituents on the benzothiazole ring offers a pathway to creating materials with tailored optical properties.

Furthermore, the application of benzothiazole derivatives in coordination chemistry and catalysis is an emerging area. The nitrogen and sulfur atoms of the thiazole (B1198619) ring can act as coordination sites for metal ions, leading to the formation of novel metal complexes with potential catalytic or biological activity. The photocatalytic potential of benzothiazole derivatives is also beginning to be explored.

| Application Area | Potential Role of this compound |

| Medicinal Chemistry | Scaffold for NQO2 inhibitors for cancer and inflammation |

| Materials Science | Building block for OLEDs, fluorescent probes, and sensors |

| Catalysis | Ligand for the formation of novel metal complexes |

Rational Design of Derivatives with Tuned Mechanistic Profiles

The rational design of this compound derivatives with fine-tuned mechanistic profiles is a key future direction that leverages the integration of computational chemistry and synthetic organic chemistry. By systematically modifying the structure of the parent compound and evaluating the resulting changes in its electronic and steric properties, it is possible to create molecules with specific functionalities.

Computational tools such as DFT and molecular docking can be used to predict how structural modifications will affect the molecule's reactivity, binding affinity to a biological target, or its photophysical properties. For example, in the context of drug design, structure-activity relationship (SAR) studies can be guided by computational predictions to design derivatives with enhanced potency and selectivity. This approach has been successfully applied to other benzothiazole derivatives to design potent inhibitors for various enzymes.

For applications in materials science, computational modeling can aid in the design of derivatives with specific absorption and emission spectra, or with enhanced charge transport properties for use in electronic devices. By understanding the relationship between the molecular structure and its properties, researchers can move beyond trial-and-error synthesis and adopt a more targeted and efficient approach to the development of new functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,5-Dimethoxybenzothiazole to minimize decomposition?

- Methodology : Use inert atmospheres (e.g., argon) during synthesis to prevent oxidative degradation. Avoid prolonged storage of intermediates, as the compound rapidly discolors and decomposes at room temperature, particularly under light exposure . Employ low-temperature crystallization (e.g., water-ethanol mixtures) for purification, and prioritize immediate characterization post-synthesis.

Q. How should this compound be stored to maintain stability during experimental workflows?

- Protocol : Store in amber vials at ≤−20°C under inert gas (argon or nitrogen). Avoid exposure to light and humidity. Conduct stability assays via TLC or HPLC before reuse in multi-step reactions to verify integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound and detecting decomposition products?

- Analytical Workflow :

NMR : Monitor methoxy proton signals (δ ~3.8–4.0 ppm) for shifts indicative of demethylation.

HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to identify degradation byproducts.

FTIR : Track carbonyl formation (1700–1750 cm⁻¹) from oxidative decomposition .

Advanced Research Questions

Q. How can researchers address conflicting data regarding the reactivity of this compound in Diels-Alder reactions?

- Contradiction Analysis :

- Hypothesis Testing : Compare reactivity under varying conditions (e.g., DMAD in aqueous methanol vs. anhydrous THF).

- Control Experiments : Use stabilized batches of the compound (freshly synthesized and stored in darkness) to isolate instability as a confounding factor.

- Mechanistic Probes : Employ computational modeling (DFT) to assess electronic effects of methoxy substituents on regioselectivity .

Q. What strategies optimize the use of this compound in multi-step synthetic pathways given its thermal instability?

- Experimental Design :

In Situ Generation : Synthesize derivatives immediately prior to downstream reactions (e.g., Suzuki couplings).

Protective Groups : Introduce transient protecting groups (e.g., acetyl) to stabilize the benzothiazole core during harsh conditions.

Low-Temperature Protocols : Conduct reactions at ≤0°C to slow decomposition .

Q. What mechanistic insights explain the formation of unexpected thiolactone derivatives in reactions involving this compound?

- Mechanistic Workflow :

Isolation of Byproducts : Purify reaction mixtures via column chromatography and characterize using X-ray crystallography.

Kinetic Studies : Monitor reaction progress via time-resolved NMR to identify intermediates.

Protonation Pathways : Investigate acid-catalyzed ring-opening mechanisms using deuterated solvents (e.g., D₂O) to track proton transfer .

Biological Activity Exploration

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?

- SAR Framework :

Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at C-4/C-6) to assess antifungal or antibacterial activity.

Biological Assays : Screen derivatives against Candida albicans or Staphylococcus aureus using broth microdilution (CLSI guidelines).

Target Identification : Use molecular docking to predict interactions with fungal cytochrome P450 enzymes, leveraging precedents from 2-aminobenzothiazole antifungal agents .

Data Contradiction and Validation

Q. How should researchers validate contradictory reports on the photostability of this compound?

- Validation Protocol :

Reproducibility Tests : Replicate degradation studies under standardized light sources (e.g., UV-A vs. visible light).

Accelerated Aging : Expose samples to controlled humidity (40–80% RH) and temperature (25–40°C) to model environmental stress.

Cross-Lab Collaboration : Share samples with independent labs to verify decomposition kinetics .

Key Stability and Reactivity Data

| Property | Conditions | Observation | Reference |

|---|---|---|---|

| Thermal Stability | Room temperature, dark storage | Decomposes within 72 hours | |

| Photodegradation | UV light (365 nm) | Rapid discoloration (<24 hours) | |

| Solvent Compatibility | Methanol/THF mixtures | Stable for 48 hours under argon |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.